molecular formula C13H15N5O B2775640 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1421509-87-6

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2775640
CAS No.: 1421509-87-6
M. Wt: 257.297
InChI Key: CNMRMFFUIWDCCI-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a chemical scaffold of significant interest in early-stage drug discovery, particularly in the field of oncology. This compound features a hybrid structure combining imidazole and pyrimidine heterocycles, a motif commonly found in the design of kinase inhibitors . While specific biological data for this exact molecule is not widely published, structurally related analogues incorporating the imidazole-pyrimidine core have been investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Researchers can utilize this compound as a key intermediate to develop and study novel therapeutic agents that target dysregulated kinase signaling pathways in cancer cells. Its molecular framework allows for further synthetic modification, making it a valuable tool for establishing structure-activity relationships (SAR) and optimizing potency and selectivity in lead compound development. The presence of the imidazole ring, a common pharmacophore, suggests potential for hydrogen bond interactions within the ATP-binding pocket of various kinase targets . This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-12(10-3-1-2-4-10)17-11-7-15-13(16-8-11)18-6-5-14-9-18/h5-10H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMRMFFUIWDCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde with an appropriate amine.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

    Cyclopentanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted imidazole or pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for the development of enzyme inhibitors.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, potentially interfering with DNA or RNA synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)cyclopentanecarboxamide
  • N-(2-(1H-imidazol-1-yl)pyridine-5-yl)cyclopentanecarboxamide
  • N-(2-(1H-imidazol-1-yl)pyrazine-5-yl)cyclopentanecarboxamide

Uniqueness

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to the specific positioning of the imidazole and pyrimidine rings, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in different biological activities and therapeutic potentials compared to its analogs.

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopentanecarboxamide backbone with an imidazole-pyrimidine moiety. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of cancer cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Study:
A study on related imidazole-pyrimidine derivatives showed that they induced apoptosis in human cancer cell lines by activating caspase pathways, suggesting a possible mechanism for the anticancer effects of this compound .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that certain derivatives possess activity against a range of bacterial strains, including resistant strains.

Research Findings:
In vitro tests revealed that compounds with similar structural features inhibited bacterial growth by disrupting cell wall synthesis and function. The mechanism involves interference with bacterial DNA replication and protein synthesis, making it a potential candidate for further development as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Kinase Activity: Some studies indicate that this compound may act as a kinase inhibitor, affecting pathways critical for tumor growth and survival.
  • Modulation of Enzyme Activity: The compound may also influence enzymes involved in metabolic pathways, leading to altered cellular responses in target tissues.

Data Tables

Activity TypeBiological EffectMechanismReference
AnticancerInduction of apoptosisCaspase activation
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. For example, cyclopentanecarboxamide derivatives are often prepared by reacting activated pyrimidinyl-imidazole intermediates (e.g., brominated or chlorinated precursors) with cyclopentanecarboxylic acid derivatives under nucleophilic substitution or amidation conditions . Key steps include:

  • Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrimidine-imidazole moiety to cyclopentanecarboxamide.
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
  • Validation : Confirm purity via HPLC (≥95% purity; MeOH/H2O mobile phases) and LC-MS for molecular weight verification .

Q. How is the structural integrity of this compound confirmed in academic settings?

  • Techniques :

  • <sup>1</sup>H NMR : Analyze proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
  • HRMS : High-resolution mass spectrometry (e.g., ESI+) to confirm the molecular formula (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Approach :

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., DDR1) using fluorescence polarization or ADP-Glo™ assays, given structural similarities to known kinase inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM.
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate compound stability in assay buffers via HPLC .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s biological activity?

  • Strategies :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., DDR1) .
  • Mutagenesis studies : Engineer kinase domains with point mutations (e.g., ATP-binding pocket residues) to identify critical interactions.
  • Metabolic profiling : Use LC-MS/MS to track intracellular metabolite changes post-treatment, identifying pathways affected (e.g., apoptosis, proliferation) .

Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?

  • Modeling approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How should conflicting bioactivity data across studies be addressed?

  • Resolution framework :

  • Purity reassessment : Re-analyze compound batches via HPLC and HRMS to rule out degradation or isomerization (e.g., enantiomeric impurities affecting activity) .
  • Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends obscured by experimental variability .

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